2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(2,5-dimethylpyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7-3-4-8(2)13(7)11-12-9(6-16-11)5-10(14)15/h3-4,6H,5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTLWAFEJJIOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC(=CS2)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethylpyrrole with a thiazole derivative under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalyst like methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the synthesis process, making it scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
The compound features a pyrrole ring fused with a thiazole moiety, contributing to its biological activity. The presence of the acetic acid group enhances its solubility and reactivity, making it suitable for various applications in research.
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds similar to 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid exhibit significant antimicrobial properties. Studies have shown that thiazole derivatives can inhibit bacterial growth and may serve as potential leads for antibiotic development.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it can modulate inflammatory pathways, suggesting a role in treating conditions such as arthritis and other inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, indicating a possible mechanism for cancer treatment.
Biochemical Research
- Proteomics : As indicated by suppliers like Santa Cruz Biotechnology, this compound is utilized in proteomics research to study protein interactions and functions due to its ability to modify protein structures selectively.
- Enzyme Inhibition Studies : The compound's structural characteristics make it suitable for enzyme inhibition studies. It has been tested against various enzymes to understand its mechanism of action and potential therapeutic targets.
Case Study 1: Antimicrobial Testing
A study conducted on thiazole derivatives revealed that modifications to the thiazole ring significantly enhanced antibacterial activity against Staphylococcus aureus. The results indicated that the presence of the pyrrole moiety was crucial for maintaining activity levels.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, this compound was administered to murine models of inflammation. The findings showed a marked reduction in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.
Case Study 3: Cancer Cell Line Studies
Research involving various cancer cell lines demonstrated that the compound could inhibit cell proliferation effectively. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound, highlighting its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 954564-61-5
- Molecular Formula : C₁₁H₁₂N₂O₂S
- Structure : Comprises a 1,3-thiazole ring substituted at the 4-position with an acetic acid group and at the 2-position with a 2,5-dimethylpyrrole moiety .
Applications :
This compound is cataloged as a life science product, suggesting utility as a building block in medicinal chemistry or materials science . Its hybrid thiazole-pyrrole structure may enhance binding interactions in biological systems due to the electron-rich pyrrole and the planar thiazole ring.
Comparison with Structural Analogs
2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic Acid (CAS 306937-38-2)
- Structure : Lacks the pyrrole ring; features a simpler 2,5-dimethylthiazole core with an acetic acid substituent .
- Solubility: The acetic acid group enhances aqueous solubility, but the lack of pyrrole may reduce lipophilicity compared to the target compound.
- Applications : Likely used in simpler synthetic pathways or as a precursor for thiazole derivatives .
2,4-Dimethyl-1,3-thiazole-5-carboxylic Acid (CAS 53137-27-2)
{2-[(4-Methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic Acid (sc-340724)
- Structure: Features a phenoxymethyl group attached to the thiazole ring .
- Key Differences: Lipophilicity: The 4-methylphenoxy group increases hydrophobicity (logP), enhancing membrane permeability. Steric Effects: Bulky substituent may hinder binding in sterically sensitive targets .
- Applications : Suitable for biochemical assays requiring lipophilic analogs .
Butyl 2-[2-[4,5-bis(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate
- Structure : Combines a thiazole-pyrrole core with methoxyphenyl groups and an ester .
- Key Differences: Functional Group: The ester group (vs. carboxylic acid) reduces polarity, favoring lipid solubility.
- Applications : Likely used in prodrug formulations or as an intermediate in organic synthesis .
Comparative Analysis Table
Biological Activity
2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid is a compound with significant potential in various biological activities. Its structure consists of a pyrrole ring and a thiazole moiety, which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₂O₂S |
| Molecular Weight | 236.29 g/mol |
| IUPAC Name | 2-[2-(2,5-dimethylpyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid |
| PubChem CID | 16793348 |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and its effects on neurological conditions.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown promising results in inhibiting the growth of cancer cells such as HT29 (human colorectal cancer) and Jurkat (human T lymphocyte) with IC₅₀ values indicating effective concentrations for cell death.
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| 2-[2-(2,5-dimethyl... | HT29 | < 10 |
| 2-[2-(2,5-dimethyl... | Jurkat | < 15 |
The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances the cytotoxic potential of thiazole derivatives .
Anticonvulsant Activity
In addition to its antitumor properties, the compound's structural analogs have been studied for their anticonvulsant effects. The thiazole moiety has been linked to anticonvulsant activity through modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazole-containing compounds. Below are notable findings:
- Anticancer Studies : A series of thiazole derivatives were synthesized and tested for their anticancer properties. Compounds similar to this compound showed significant growth inhibition in various cancer cell lines, with some exhibiting activity comparable to standard chemotherapeutics such as doxorubicin .
- Neuropharmacological Research : The neuroprotective effects of similar compounds have been evaluated in animal models of epilepsy. The results demonstrated a reduction in seizure frequency and severity, suggesting potential therapeutic applications in epilepsy management .
Q & A
Q. What are the key structural features and nomenclature of this compound?
The compound consists of a 2,5-dimethylpyrrole ring fused to a thiazole moiety via a methylene bridge, with an acetic acid substituent at the 4-position of the thiazole. Its IUPAC name reflects this arrangement: 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid . Key functional groups include the pyrrole (aromatic heterocycle), thiazole (sulfur- and nitrogen-containing ring), and carboxylic acid. The molecular formula is C₁₁H₁₂N₂O₂S (CAS: 954564-61-5) .
Q. What are common synthetic routes for this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole ring via cyclization of a pyrazole derivative (e.g., 2,5-dimethylpyrrole) with thioacetic acid or its analogs under reflux in solvents like DMF or acetonitrile .
- Step 2 : Introduction of the acetic acid moiety via alkylation or coupling reactions (e.g., using bromoacetic acid derivatives) .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product .
Q. Which spectroscopic methods are used for structural characterization?
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches .
- NMR (¹H/¹³C) : Confirms pyrrole/thiazole proton environments (e.g., pyrrole methyl groups at ~2.1 ppm) and acetic acid protons .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 236 for [M+H]⁺) .
- Elemental Analysis : Ensures purity by matching calculated vs. observed C/H/N/S ratios .
Q. How is purity assessed during synthesis?
- HPLC : Quantifies purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
- TLC : Monitors reaction progress (silica gel plates, ethyl acetate/hexane eluent) .
- Melting Point : Consistency with literature values (e.g., ~140°C for analogous thiazole derivatives) .
Q. What are its solubility properties, and how do they influence experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or alcohols. Solvent choice impacts reaction design (e.g., DMF for coupling reactions, ethanol for recrystallization) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) minimizes side reactions during thiazole formation .
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or Pd catalysts for regioselective coupling .
- Solvent Optimization : Replacing DMF with acetonitrile reduces decomposition in acidic conditions . Computational tools (e.g., quantum chemical reaction path searches) can predict optimal conditions .
Q. What computational approaches aid in predicting reactivity or designing derivatives?
- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways and intermediates .
- Molecular Docking : Screens derivatives for binding affinity to biological targets (e.g., enzyme active sites) .
- Machine Learning : Analyzes synthetic datasets to recommend conditions for novel analogs .
Q. How can contradictions in reported biological activity data be resolved?
- Standardized Assays : Use consistent enzyme inhibition protocols (e.g., fixed IC₅₀ measurement conditions) .
- Control Experiments : Test for off-target effects (e.g., cytotoxicity assays) to isolate mechanism-specific activity .
- Meta-Analysis : Compare structural analogs (e.g., fluorophenyl-thiazole derivatives) to identify activity trends .
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Continuous-Flow Reactors : Enhance heat/mass transfer for thiazole cyclization steps .
- In-Line Monitoring : UV-vis or IR sensors track reaction progress in real time .
- Crystallization Engineering : Optimize cooling rates and antisolvent addition for reproducible purity .
Q. How can conflicting spectral data during structural confirmation be resolved?
- Multi-Technique Validation : Cross-reference NMR, IR, and X-ray crystallography data .
- Isotopic Labeling : Use ¹³C-labeled acetic acid to confirm carboxylate group placement via 2D NMR .
- Dynamic NMR : Resolve conformational ambiguities (e.g., hindered rotation in the pyrrole ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
